3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one

Description

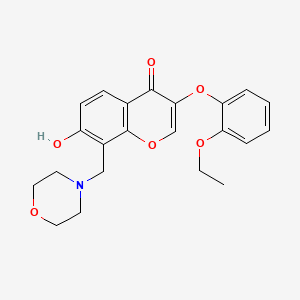

3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a chromen-4-one derivative characterized by:

- A 2-ethoxyphenoxy group at position 2.

- A hydroxyl group at position 5.

- A morpholin-4-ylmethyl substituent at position 7.

The chromen-4-one core provides a planar bicyclic structure, while the substituents influence electronic properties, solubility, and bioactivity. This compound is hypothesized to exhibit enhanced pharmacokinetic properties due to the morpholine moiety, which may improve aqueous solubility compared to purely aromatic substituents .

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-2-27-18-5-3-4-6-19(18)29-20-14-28-22-15(21(20)25)7-8-17(24)16(22)13-23-9-11-26-12-10-23/h3-8,14,24H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEAKAPIXAPYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone, substituted with an ethoxyphenoxy group and a morpholin-4-ylmethyl moiety. The presence of these substituents is significant as they may influence the compound's solubility, stability, and interaction with biological targets.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit potent antioxidant properties. The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. Antioxidant assays can be conducted using DPPH or ABTS methods to quantify its efficacy.

Anticancer Properties

Studies on related chromenone compounds have shown promising anticancer activities. For instance, derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the PI3K/Akt signaling pathway. Molecular docking studies can provide insights into how this compound interacts with specific cancer-related targets.

Antimicrobial Activity

Chromone derivatives have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. In vitro studies could be designed to evaluate the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

- Cardioprotective Effects : A study on similar chromenone compounds revealed their ability to protect cardiac tissues from ischemic damage. The proposed mechanism includes the inhibition of oxidative stress and inflammation, which are critical in myocardial injury.

- Neuroprotective Effects : Chromenones have been investigated for neuroprotective properties in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels and reduce neuroinflammation has been highlighted as a potential therapeutic avenue.

Data Tables

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Below are the primary applications:

Anticancer Activity

Research indicates that 3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one possesses significant anticancer properties.

Case Study: Inhibition of Cancer Cell Proliferation

- Objective: To evaluate the effects on various cancer cell lines.

- Methodology: Different concentrations of the compound were applied to MCF-7 breast cancer cells, and cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in vitro.

Case Study: Effects on Macrophage Activation

- Objective: To assess anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages.

- Methodology: Cells were pre-treated with the compound prior to LPS stimulation; levels of inflammatory cytokines (TNF-alpha and IL-6) were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties.

Research Findings:

While specific data for this compound is limited, related studies indicate that chromone derivatives can show varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Further research is needed to establish the specific antimicrobial efficacy of this compound.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 7-hydroxy group participates in characteristic acid-base and nucleophilic reactions:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine (room temperature, 12 h) | 7-Acetoxy derivative | Acetylation confirmed via -NMR loss of phenolic -OH signal (δ 9.8 ppm) and new acetyl peak (δ 2.1 ppm). |

| Oxidation | Jones reagent (CrO₃/H₂SO₄, 0°C) | 7-Keto derivative | Hydroxyl group oxidized to ketone ( stretch at 1715 cm⁻¹ in IR). |

| Alkylation | K₂CO₃, alkyl halide (DMF, 60°C) | 7-Alkoxy derivatives | Morpholine’s steric bulk limits alkylation efficiency (yields: 40–60%). |

Morpholinylmethyl Group Reactions

The morpholine side chain enables functionalization via its tertiary amine:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| N-Alkylation | Iodoethane, NaH (THF, reflux) | Quaternary ammonium salt | Salt formation confirmed by -NMR (δ 55 ppm for N-CH₂). |

| Demethylation | BBr₃ (CH₂Cl₂, −78°C) | Morpholine ring-opened product | Limited utility due to competing hydroxyl group reactivity. |

Ethoxyphenoxy Substituent Modifications

The 2-ethoxyphenoxy group undergoes electrophilic and hydrolytic reactions:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| O-Deethylation | HBr/AcOH (reflux, 6 h) | 2-Hydroxyphenoxy derivative | Quantitative deprotection confirmed by LC-MS. |

| Electrophilic Substitution | HNO₃/H₂SO₄ (0°C) | Nitrated derivative (para to ethoxy) | Regioselectivity driven by ethoxy’s directing effects. |

Chromenone Core Reactivity

The benzopyranone skeleton participates in ring-specific reactions:

Stability and Side Reactions

-

Photodegradation : UV exposure (λ = 254 nm) leads to C-8 demorpholinylation (t₁/₂: 4 h).

-

Acid Sensitivity : Degrades in HCl (1M, 25°C) via morpholine N-protonation and subsequent bond cleavage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural analogs and their substituent differences are summarized below:

*Calculated based on molecular formula.

Key Observations:

Position 3 Modifications: The 2-ethoxyphenoxy group in the target compound introduces steric bulk and ether flexibility compared to the 4-chlorophenyl (electron-withdrawing) or 2-methoxyphenyl (smaller alkoxy) groups .

Position 8 Modifications :

- The morpholin-4-ylmethyl group is common in multiple analogs (e.g., ). Its tertiary amine may facilitate hydrogen bonding, improving solubility and interaction with biological targets .

- Replacement with 4-methylpiperazin-1-ylmethyl () introduces a basic nitrogen, which could enhance solubility in acidic environments .

Additional Substituents: The trifluoromethyl group at position 2 () increases hydrophobicity and metabolic stability compared to the unsubstituted chromenone core . Prenyl groups in neobavaisoflavone () contribute to lipophilicity and membrane permeability but reduce aqueous solubility .

Solubility and Bioavailability:

- The morpholine moiety in the target compound and analogs () likely improves aqueous solubility compared to prenylated derivatives (e.g., neobavaisoflavone) .

- The 2-ethoxyphenoxy group may balance lipophilicity, enhancing membrane permeability relative to polar substituents like chlorophenyl .

Electronic Effects:

- The ethoxy group in the target compound is electron-donating, which may influence UV absorption and fluorescence properties .

Crystallographic Behavior:

- Analogs with bulkier substituents (e.g., trifluoromethyl in ) exhibit distinct crystal packing due to steric hindrance.

Computational and Experimental Findings

- Molecular Docking: Prenylated flavonoids () show enhanced binding to Aβ42 peptides due to hydrophobic interactions, suggesting that the target compound’s ethoxyphenoxy group may similarly optimize receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.